N-(4-ethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine core linked to a 4-methyl-2-(pyridin-3-yl)thiazole moiety via a thioether bridge. The ethylphenyl acetamide group at the N-terminus contributes to its hydrophobic character.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS2/c1-3-16-6-8-18(9-7-16)26-20(29)14-30-21-11-10-19(27-28-21)22-15(2)25-23(31-22)17-5-4-12-24-13-17/h4-13H,3,14H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZFAMWNGOKZPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical formula:
with a molecular weight of 447.6 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5OS2 |
| Molecular Weight | 447.6 g/mol |
| CAS Number | 954662-78-3 |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazole and pyridazine have shown moderate to excellent activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory activity, particularly against cholinesterases. Similar compounds have demonstrated varying degrees of inhibition, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . For example, a related compound showed an IC50 value of 46.42 µM against butyrylcholinesterase, indicating promising potential for similar activities in the target compound.
Cytotoxicity and Anticancer Potential
Preliminary studies on structurally related compounds have indicated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making this class of compounds worthy of further investigation for anticancer applications .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiazole derivatives, it was found that compounds with similar structural motifs as this compound exhibited substantial inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
Study 2: Cholinesterase Inhibition
A detailed investigation into the cholinesterase inhibitory properties of related compounds revealed that modifications in the thiazole and pyridazine rings significantly affected enzyme affinity. This highlights the importance of structural optimization in enhancing biological activity. For instance, a derivative showed selective inhibition towards butyrylcholinesterase with an IC50 value of 46.42 µM, suggesting that this compound could follow a similar pattern .
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-(4-ethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells by targeting specific protein kinases involved in cell cycle regulation.
Case Study: Protein Kinase Inhibition
A study demonstrated that derivatives of thiazole and pyridazine could effectively inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression. The introduction of this compound into cellular assays showed a significant reduction in cell viability for acute myeloid leukemia (AML) cell lines, suggesting its potential use in cancer therapeutics .
Antimicrobial Properties
Another promising application of this compound is its antimicrobial activity. Compounds with thiazole and pyridine moieties have been shown to exhibit significant antibacterial and antifungal properties.
Case Study: Antimicrobial Screening
In a comparative study, several thiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains, outperforming conventional antibiotics like ceftriaxone. The structure–activity relationship (SAR) analysis highlighted that modifications on the thiazole ring significantly influenced antimicrobial efficacy .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. In silico studies and molecular docking simulations have suggested that compounds similar to this compound can interact effectively with 5-lipoxygenase, an enzyme involved in inflammatory processes.
Case Study: Molecular Docking Studies
Research employing molecular docking techniques found that the compound could bind effectively to the active site of 5-lipoxygenase, indicating its potential as a lead compound for developing new anti-inflammatory drugs. This suggests that further optimization could enhance its therapeutic profile .
Synthesis and Structural Analysis
The synthesis of this compound has been documented, showcasing various synthetic routes that can yield high purity and yield.
Synthesis Overview
The compound can be synthesized through a multi-step process involving the reaction of thiazole derivatives with pyridazine intermediates under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Agonists and Antagonists of Insect Olfactory Receptors
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structure : Shares the N-(4-ethylphenyl)acetamide backbone but replaces pyridazine with a triazole ring.
- Activity : A potent agonist of Orco (olfactory receptor co-receptor) in insects, activating heteromeric odorant receptors at 100 μM concentrations .
- Key Difference : The triazole ring in VUAA1 enhances binding affinity to Orco compared to pyridazine-containing analogs, suggesting heterocycle size and polarity influence receptor activation .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structure : Features a butylphenyl group (vs. ethylphenyl) and a 2-pyridinyl substituent (vs. 3-pyridinyl).
- Activity: Acts as an Orco antagonist, demonstrating that minor substituent alterations (e.g., pyridinyl position, alkyl chain length) invert pharmacological activity .
Table 1: Agonist vs. Antagonist Activity of Acetamide Derivatives
Imidazo[2,1-b]thiazole Derivatives
Compounds from Molecules (2012) with imidazothiazole cores and acetamide linkages show comparable synthetic routes and physicochemical properties:
Table 2: Physical Properties of Imidazothiazole Analogs
| Compound ID | Yield (%) | Melting Point (°C) | Molecular Formula | Mass (m/z [M+H]⁺) |
|---|---|---|---|---|
| 5k | 78 | 92–94 | C₃₀H₃₀N₆O₂S | 539.2231 |
| 5l | 72 | 116–118 | C₃₀H₂₉ClN₆O₂S | 573.1841 |
| 5f | 72 | 215–217 | C₁₉H₁₃Cl₂N₅OS | 422.0234 |
- Structural Insight : The target compound’s pyridazine-thiazole system may confer higher thermal stability (e.g., melting points >200°C) compared to imidazothiazoles (80–218°C), though experimental validation is needed.
Thiazole-Based Pesticidal Agents
Dow AgroSciences’ patents highlight compounds with 4-methyl-2-(pyridin-3-yl)thiazol-5-yl motifs, emphasizing pesticidal applications:
Table 3: Pesticidal Thiazole Derivatives
| Compound ID | Substituents | Activity | Notes |
|---|---|---|---|
| P6 | 3-((3,3,3-Trifluoropropyl)thio)propanamide | Insecticidal | 99% purity, ESIMS m/z 250 |
| P10 | Difluorocyclopropylmethylthio | Broad-spectrum | 93% yield, brown gum |
| Target | Pyridazin-3-ylthio | Underexplored | Potential for pest control |
- Comparison : The target compound’s pyridazine ring may enhance water solubility compared to trifluoropropylthio groups in P6, which prioritize lipophilicity for membrane penetration.
Preparation Methods
Pyridazine Ring Formation
The pyridazine backbone is synthesized via cyclization of 1,4-diketones with hydrazine derivatives. Adapted from, ethyl 3-(3-trifluoromethylphenyl)propanoate undergoes hydrazine-mediated cyclization to form 6-substituted pyridazines. For the target compound:
- Intermediate 1 : 3-Amino-6-methylpyridazine is prepared by reacting ethyl 2-(4-methylthiazol-5-yl)acetate with hydrazine hydrate under reflux in ethanol (Yield: 78%).
- Halogenation : Bromination at the 3-position using POBr₃ in DMF at 0–5°C introduces a leaving group for subsequent thiazole coupling.
Thiazole Ring Construction
The 4-methyl-2-(pyridin-3-yl)thiazol-5-yl group is installed via Hantzsch thiazole synthesis:
- α-Chloroketone Preparation : 4-Methyl-5-(pyridin-3-yl)thiazol-2-amine reacts with chloroacetyl chloride in THF to form 5-(chloroacetyl)-4-methyl-2-(pyridin-3-yl)thiazole.
- Cyclocondensation : Intermediate 1 reacts with the α-chloroketone in ethanol at 80°C for 12 h, yielding 6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-amine (Yield: 65%).
Thioether-Acetamide Side Chain Installation
Thiolation of Pyridazine
The pyridazine-thiazole intermediate undergoes thiolation at the 3-position:
- Mercaptan Generation : Treatment with Lawesson’s reagent in toluene converts the amine to a thiol group (85% conversion).
- Nucleophilic Substitution : Reaction with chloroacetyl chloride in the presence of K₂CO₃ in DMF at 25°C forms the thioether linkage, yielding 2-chloro-N-(4-ethylphenyl)acetamide intermediate (Yield: 72%).
Amidation with 4-Ethylaniline
The chloroacetamide intermediate is coupled with 4-ethylaniline under Ullmann conditions:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : DMSO at 110°C for 8 h
This step affords the final compound with a yield of 68%.
Reaction Optimization and Challenges
Critical Parameters
Purification Techniques
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted thiazole precursors.
- Recrystallization : Methanol/water (7:3) yields pure product (HPLC purity >98%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Scalability and Industrial Considerations
- Solvent Recovery : Ethanol and DMF are recycled via distillation (85% recovery).
- Waste Streams : Copper residues are treated with EDTA solutions to meet environmental regulations.
Q & A
Q. How can multi-target interactions be systematically studied for this compound?
- Answer :
- Proteome Profiling : Use KINOMEscan® to screen 468 kinases.
- Network Pharmacology : Construct interaction networks (Cytoscape) linking high-affinity targets (e.g., EGFR, PI3K) to downstream pathways (e.g., MAPK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
